molecular formula C12H12O5 B10860738 8-Hydroxy-6,7-dimethoxy-3-methylisochromen-1-one CAS No. 24350-93-4

8-Hydroxy-6,7-dimethoxy-3-methylisochromen-1-one

Cat. No.: B10860738
CAS No.: 24350-93-4
M. Wt: 236.22 g/mol
InChI Key: XSCMXPPEMQECFJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

6-O-Methylreticulol undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can occur at different positions on the isocoumarin ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Comparison with Similar Compounds

Properties

IUPAC Name

8-hydroxy-6,7-dimethoxy-3-methylisochromen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-6-4-7-5-8(15-2)11(16-3)10(13)9(7)12(14)17-6/h4-5,13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCMXPPEMQECFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(C(=C2C(=O)O1)O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20419938
Record name 1H-2-Benzopyran-1-one, 8-hydroxy-6,7-dimethoxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20419938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24350-93-4
Record name 1H-2-Benzopyran-1-one, 8-hydroxy-6,7-dimethoxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20419938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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